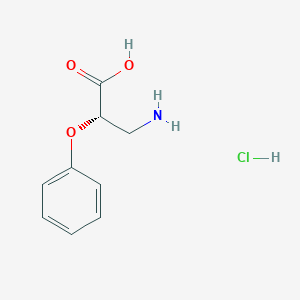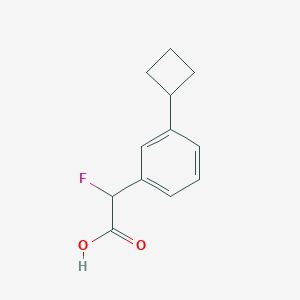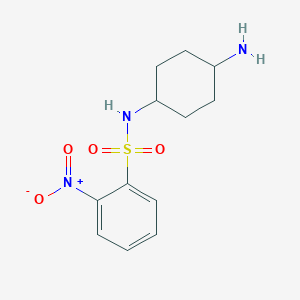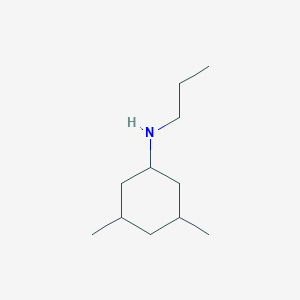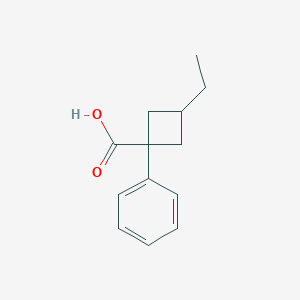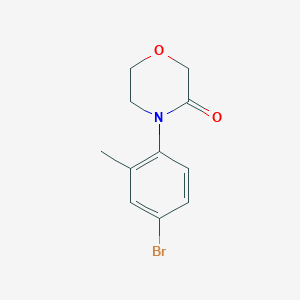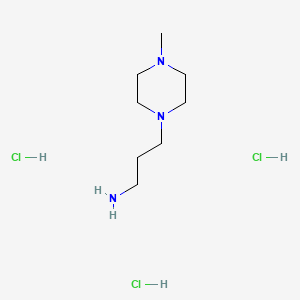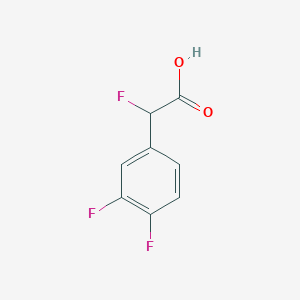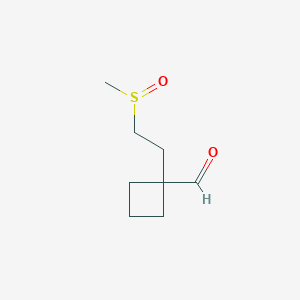
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O₂S It is characterized by a cyclobutane ring substituted with a methanesulfinylethyl group and an aldehyde functional group
準備方法
The synthesis of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanesulfinyl chloride in the presence of a base to form the corresponding sulfoxide. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired aldehyde .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Key factors in industrial synthesis would include reaction efficiency, cost-effectiveness, and safety considerations.
化学反応の分析
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfoxide group can undergo nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of cyclobutane derivatives.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
類似化合物との比較
1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutanone: Lacks the methanesulfinylethyl and aldehyde groups, making it less reactive in certain chemical reactions.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups instead of an aldehyde, leading to different chemical properties and reactivity.
1-(2-Methanesulfinylethyl)cyclobutane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of a cyclobutane ring, a methanesulfinylethyl group, and an aldehyde functional group, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
1-(2-methylsulfinylethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-11(10)6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 |
InChIキー |
PFMFEWRREZYQIO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCC1(CCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B15274363.png)
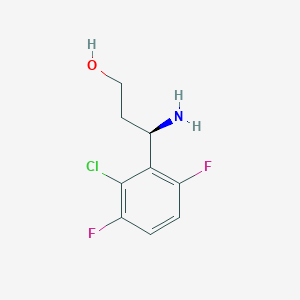
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)

